Lipophilicity Enhancement by tert-Butyl
4-Amino-3-(tert-butyl)benzaldehyde exhibits a computed XLogP3 value of 2.4, compared with 0.7 for 4-amino-3-methylbenzaldehyde and 0.8 for 4-aminobenzaldehyde [1][2][3]. This represents a ΔXLogP3 of +1.7 versus the methyl analog and +1.6 versus the unsubstituted parent compound, translating to approximately a 40–50-fold higher predicted octanol–water partition coefficient [1][2][3]. The topological polar surface area (TPSA) remains constant at 43.1 Ų across all three compounds, confirming that the lipophilicity shift is driven exclusively by the hydrocarbon substituent and not by changes in polar functionality [1][2][3].
Δ +1.6 vs unsubstituted
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.4; TPSA = 43.1 Ų; C11H15NO; MW = 177.24 |
| Comparator Or Baseline | 4-Amino-3-methylbenzaldehyde: XLogP3 = 0.7; TPSA = 43.1 Ų; C8H9NO; MW = 135.16. 4-Aminobenzaldehyde: XLogP3 = 0.8; TPSA = 43.1 Ų; C7H7NO; MW = 121.14. |
| Quantified Difference | ΔXLogP3 = +1.7 versus methyl analog; +1.6 versus unsubstituted analog. TPSA unchanged at 43.1 Ų across all three. |
| Conditions | Values computed by XLogP3 3.0 algorithm (PubChem 2021–2025 releases); TPSA computed by Cactvs 3.4.x. |
Why This Matters
The 1.6–1.7 log unit increase in lipophilicity directly predicts enhanced passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and prodrug design.
- [1] PubChem CID 137345918: 4-Amino-3-(tert-butyl)benzaldehyde. XLogP3 2.4, TPSA 43.1 Ų. View Source
- [2] PubChem CID 11158: 4-Aminobenzaldehyde. XLogP3 0.8, TPSA 43.1 Ų. View Source
- [3] PubChem CID 10396895: 4-Amino-3-methylbenzaldehyde. XLogP3 0.7, TPSA 43.1 Ų. View Source
